2-Amino-4,5-dihydro-1,3-thiazole-5-carboxylic acid
Description
Properties
IUPAC Name |
2-amino-4,5-dihydro-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O2S/c5-4-6-1-2(9-4)3(7)8/h2H,1H2,(H2,5,6)(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILYZBJIBQMBVRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(SC(=N1)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20547306 | |
| Record name | 2-Amino-4,5-dihydro-1,3-thiazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20547306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111506-18-4 | |
| Record name | 2-Amino-4,5-dihydro-1,3-thiazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20547306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Mucochloric Acid as a Key Starting Material
Industrial-scale synthesis begins with mucochloric acid (tetrachloro-2-furanone), a cost-effective precursor. Alkaline hydrolysis of mucochloric acid yields 2,3-dichloroacrylic acid, which is subsequently converted to 2,3-dichloroacryloyl chloride using thionyl chloride (SOCl₂) in toluene. This step achieves an 87% yield under optimized conditions (70°C, 4 hours), with toluene acting as an azeotropic agent to remove HCl byproduct. The resulting acid chloride is critical for downstream amidation and cyclization reactions.
Cyclization and Thiazoline Ring Formation
Alkanolysis and Methanolate-Mediated Rearrangement
The amide intermediate undergoes methanolysis using sodium methoxide (30% w/w in methanol) at 50°C, facilitating nucleophilic displacement of chloride and forming a β-ketoamide (Compound IV). This step requires precise stoichiometry (1:1–1:5 molar ratio of methoxide to substrate) to avoid over-alkalization, which can degrade the product. Methanol serves dual roles as a solvent and reactant, enabling 85–90% yields after 5 hours.
Thiourea Cyclization Under Acidic Conditions
Cyclization to the thiazoline core is achieved by treating Compound IV with thiourea in a mixture of acetic acid and hydrochloric acid (37% w/w). The reaction proceeds via nucleophilic attack of the thiourea sulfur on the β-keto carbonyl, followed by intramolecular cyclization and dehydration. Optimal conditions (60–65°C, 11 hours) yield the thiazoline-5-carboxylic acid as a hydrochloride salt, which is neutralized with sodium methoxide to isolate the free base.
Purification and Scalability Considerations
Solvent Selection for Recrystallization
Crude product purification employs solvent mixtures such as tetrahydrofuran (THF)-hexane-methanol-water, which selectively dissolve impurities while precipitating the target compound. Recrystallization at 0–60°C enhances purity to >98%, as confirmed by HPLC. Industrial protocols emphasize solvent recovery systems to reduce waste and costs.
Large-Scale Process Optimization
A patented 4000 L batch process illustrates scalability:
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Step 1 : Hydrolysis of 400 kg mucochloric acid with NaOH (50% w/w) yields 2,3-dichloroacrylic acid (67% yield).
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Step 2 : Thionyl chloride treatment produces 2,3-dichloroacryloyl chloride (87% yield).
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Step 3 : Cyclization with thiourea in acetic acid/HCl affords the final product at 72% overall yield.
Comparative Analysis of Methodologies
Chemical Reactions Analysis
Types of Reactions
2-Amino-4,5-dihydro-1,3-thiazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the nitrogen and sulfur atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazole derivatives .
Scientific Research Applications
Pharmaceutical Intermediates
ACTA is primarily utilized as an intermediate in the synthesis of pharmaceutical compounds. It plays a crucial role in the production of L-cysteine, an essential amino acid that has applications in treating various medical conditions, including liver diseases and cysteine deficiency disorders .
Table 1: Pharmaceutical Applications of ACTA
| Compound Name | Application | Role of ACTA |
|---|---|---|
| L-Cysteine | Amino acid supplementation | Intermediate for synthesis |
| Thiazole derivatives | Antimicrobial agents | Precursor for bioactive compounds |
| Anticancer agents | Cancer treatment | Key synthetic intermediate |
Biomarker for Cyanide Poisoning
Research indicates that ACTA can serve as a biomarker for cyanide poisoning. This is due to its formation from the reaction between cyanide and cysteine. The presence of ACTA in biological samples can thus indicate exposure to cyanide, providing a critical tool for toxicology assessments .
Agricultural Chemistry
ACTA derivatives have been explored for their potential use as agrochemicals. Their ability to act against certain pathogens makes them candidates for developing new pesticides or fungicides. The thiazole ring structure is known for its biological activity, which can be harnessed in agricultural applications .
Case Study 1: Synthesis of L-Cysteine
In a study conducted by Zhang et al., the synthesis of L-cysteine involved using ACTA as a key intermediate. The researchers optimized reaction conditions to achieve high yields of L-cysteine from ACTA derivatives. This study highlighted the importance of ACTA in amino acid synthesis and its potential applications in nutritional supplements .
Case Study 2: Cyanide Detection
A clinical study demonstrated the efficacy of measuring ACTA levels in patients suspected of cyanide poisoning. The study found that elevated levels of ACTA correlated with confirmed cases of cyanide exposure, suggesting that it could be used as a reliable biomarker for rapid diagnosis in emergency settings .
Mechanism of Action
The mechanism of action of 2-Amino-4,5-dihydro-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, leading to a decrease in the production of specific metabolites . Additionally, the compound can interact with DNA, leading to changes in gene expression and cellular function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Analogs
- 2-Amino-4,5-dihydro-1,3-thiazol-4-one Hydrochloride (CAS 2192-06-5): This analog replaces the carboxylic acid group with a ketone at position 3. Its hydrochloride salt form improves solubility in polar solvents, a critical factor in pharmaceutical formulations .
- (2-Amino-4,5-dihydro-1,3-thiazol-5-yl)methanol Hydrobromide: Substitution of the carboxylic acid with a methanol group increases hydrophilicity while retaining hydrogen-bonding capacity. The hydrobromide salt (molecular weight 213.1 g/mol) is sensitive to irritancy, necessitating careful handling .
| Compound | Substituents | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|
| 2-Amino-4,5-dihydro-1,3-thiazole-5-carboxylic acid | -NH₂ (C2), -COOH (C5) | ~162.2 (estimated) | High polarity, acidic character |
| 2-Amino-4,5-dihydro-1,3-thiazol-4-one HCl | -NH₂ (C2), -C=O (C4) | 152.6 | Moderate solubility in polar solvents |
| (2-Amino-4,5-dihydro-thiazol-5-yl)methanol HBr | -NH₂ (C2), -CH₂OH (C5) | 213.1 | Hydrophilic, irritant |
Physicochemical and Structural Insights
- Solubility and Stability: The carboxylic acid group in this compound likely enhances aqueous solubility compared to its methanol or ketone analogs. However, acidic conditions may promote ring saturation or degradation, necessitating pH-controlled formulations .
- Crystallography: Structural determination of related compounds (e.g., via SHELX software) reveals that hydrogen-bonding networks dominate packing arrangements. For example, co-crystals of diclofenac with amino-pyrimidines show IR spectral shifts (e.g., 1670–1695 cm⁻¹) correlating with salt/co-crystal formation, a phenomenon applicable to thiazole derivatives .
Biological Activity
2-Amino-4,5-dihydro-1,3-thiazole-5-carboxylic acid (ADTC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of ADTC, focusing on its anticancer, antimicrobial, and enzyme inhibition properties, supported by recent research findings and case studies.
ADTC is characterized by the presence of an amino group and a carboxylic acid group, which contribute to its reactivity and biological interactions. Its synthesis typically involves cyclization reactions of thiourea with α-haloketones under basic conditions, yielding a compound that can undergo various chemical transformations such as oxidation and reduction.
Anticancer Activity
ADTC has been evaluated for its potential as an anticancer agent. A study reported that derivatives of thiazole compounds, including ADTC, exhibited significant antiproliferative effects against various cancer cell lines. For instance, specific derivatives showed IC50 values in the low micromolar range against human leukemia cells (K562) and other carcinoma cell lines .
Table 1: Antiproliferative Activity of ADTC Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide | K562 | 0.5 |
| Derivative 1 | MDA-MB 231 | >20 |
| Derivative 2 | HT-29 | 21.6 |
The structure-activity relationship (SAR) studies indicate that modifications to the thiazole ring and the phenyl substituents significantly influence the anticancer potency .
Antimicrobial Activity
ADTC exhibits notable antimicrobial properties. Research has demonstrated its effectiveness against various bacterial strains and fungi. The compound's ability to inhibit microbial growth is attributed to its interaction with bacterial enzymes and cell membranes.
Table 2: Antimicrobial Activity of ADTC
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 64 µg/mL |
These findings suggest that ADTC could serve as a lead compound for developing new antibiotics.
Enzyme Inhibition
ADTC has been studied for its enzyme inhibition capabilities, particularly against carbonic anhydrases (CAs), which are crucial in various physiological processes. A recent study identified that ADTC derivatives with specific substitutions showed potent inhibition against CA isoforms with IC50 values in the nanomolar range .
Table 3: Inhibition of Carbonic Anhydrases by ADTC Derivatives
| Compound | CA Isoform | IC50 (nM) |
|---|---|---|
| Derivative A | CA-II | 60 |
| Derivative B | CA-IV | 120 |
This enzyme inhibition profile highlights the therapeutic potential of ADTC in treating conditions where CA activity is dysregulated.
Case Studies
- Antitumor Efficacy : In a study involving a series of thiazole derivatives, one compound demonstrated remarkable selectivity against K562 leukemia cells while showing limited activity against solid tumor cell lines. This selectivity underscores the potential for designing targeted therapies based on ADTC .
- Antimicrobial Testing : Another research project evaluated the antimicrobial efficacy of ADTC against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the carboxylic acid group enhanced the antimicrobial activity significantly, suggesting pathways for further optimization.
Q & A
Q. What are the optimal synthetic routes for 2-Amino-4,5-dihydro-1,3-thiazole-5-carboxylic acid, and how do reaction conditions influence yield and purity?
Answer: The synthesis typically involves cyclization reactions using precursors like 2-aminothiazol-4(5H)-one with sodium acetate and carboxylic acid derivatives under reflux in acetic acid (3–5 hours). Reaction conditions such as temperature, catalyst (e.g., sodium acetate), and solvent choice (e.g., acetic acid) critically influence yield and purity. For example, refluxing at elevated temperatures improves cyclization efficiency, while acetic acid acts as both solvent and proton donor . Alternative routes may involve bromoacetate esters reacting with thiourea in basic conditions, where automation (e.g., continuous flow reactors) can enhance reproducibility .
Q. Which spectroscopic and crystallographic techniques are recommended for structural characterization of this compound?
Answer: Key techniques include:
- X-ray crystallography : Resolves atomic-level geometry and confirms the thiazole ring configuration. Software like SHELX (SHELXL/SHELXS) is widely used for refinement, leveraging high-resolution data to address disorder or twinning .
- NMR spectroscopy : and NMR identify proton environments (e.g., NH at δ 5–6 ppm) and carbon signals for the carboxylic acid group (~170 ppm).
- IR spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1700 cm, N–H bends at ~1600 cm) .
Advanced Research Questions
Q. How can contradictions in crystallographic data (e.g., bond lengths, angles) be resolved during structure determination?
Answer: Discrepancies in crystallographic parameters often arise from data quality (e.g., twinning, low resolution) or refinement artifacts. Strategies include:
Q. What computational methods (e.g., DFT) are effective in studying the corrosion inhibition mechanism of this compound?
Answer: Density Functional Theory (DFT) calculates electronic parameters (e.g., HOMO-LUMO energies, Fukui indices) to predict adsorption sites on metal surfaces. For example, the thiazole ring’s sulfur and nitrogen atoms donate electrons to vacant d-orbitals of mild steel, forming protective layers. Electrochemical impedance spectroscopy (EIS) and polarization curves validate computational predictions experimentally .
Q. How can factorial design optimize synthesis parameters for derivatives of this compound?
Answer: Factorial design systematically evaluates variables (e.g., temperature, reagent stoichiometry, pH). For example:
- A 2 factorial design (three factors at two levels) can identify interactions between temperature (80–120°C), reaction time (3–5 hours), and catalyst concentration (1–2 eq.).
- Response Surface Methodology (RSM) models nonlinear relationships to maximize yield. This approach was critical in optimizing acetic acid reflux conditions for thiazole derivatives .
Q. What experimental strategies are used to evaluate biological activity (e.g., antimicrobial, anticancer) of this compound?
Answer:
- Antimicrobial assays : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli), with positive controls like ampicillin.
- Anticancer assays : MTT/WST-1 viability tests on cancer cell lines (e.g., HeLa, MCF-7), comparing IC values to reference drugs (e.g., doxorubicin).
- Mechanistic studies : Fluorescence quenching assays to assess DNA binding or Western blotting to evaluate apoptosis-related proteins (e.g., caspase-3) .
Methodological Considerations
- Handling data contradictions : Cross-validate structural data (X-ray vs. NMR) and replicate synthesis under controlled conditions to isolate variables.
- Advanced characterization : Combine HRMS for molecular weight confirmation with molecular docking to predict target interactions (e.g., enzyme active sites) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
